molecular formula C12H13ClO3 B6274526 methyl (2E)-3-[4-(2-chloroethoxy)phenyl]prop-2-enoate CAS No. 1955564-16-5

methyl (2E)-3-[4-(2-chloroethoxy)phenyl]prop-2-enoate

Cat. No.: B6274526
CAS No.: 1955564-16-5
M. Wt: 240.7
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Description

Methyl (2E)-3-[4-(2-chloroethoxy)phenyl]prop-2-enoate is an organic compound with a complex structure that includes a phenyl ring substituted with a 2-chloroethoxy group and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2E)-3-[4-(2-chloroethoxy)phenyl]prop-2-enoate typically involves the esterification of the corresponding acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. The starting materials can be synthesized through a series of reactions, including the alkylation of phenol with 2-chloroethanol to introduce the 2-chloroethoxy group, followed by the formation of the prop-2-enoic acid derivative.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (2E)-3-[4-(2-chloroethoxy)phenyl]prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of new compounds with different functional groups.

Scientific Research Applications

Methyl (2E)-3-[4-(2-chloroethoxy)phenyl]prop-2-enoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which methyl (2E)-3-[4-(2-chloroethoxy)phenyl]prop-2-enoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The ester group can undergo hydrolysis to release active metabolites, while the phenyl ring and chloroethoxy group can interact with specific binding sites, modulating biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2E)-4-chloro-2-methyl-2-butenoate
  • Phenylboronic pinacol esters
  • 2-Methoxyphenyl isocyanate

Uniqueness

Methyl (2E)-3-[4-(2-chloroethoxy)phenyl]prop-2-enoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the 2-chloroethoxy group, in particular, differentiates it from other similar compounds and provides unique opportunities for chemical modifications and applications.

Properties

CAS No.

1955564-16-5

Molecular Formula

C12H13ClO3

Molecular Weight

240.7

Purity

95

Origin of Product

United States

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